molecular formula C19H15N3O2S B2877439 1-{[(2,3-Dihydro-1,4-benzodioxin-6-yl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-a]quinoline CAS No. 690961-57-0

1-{[(2,3-Dihydro-1,4-benzodioxin-6-yl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-a]quinoline

Cat. No.: B2877439
CAS No.: 690961-57-0
M. Wt: 349.41
InChI Key: JZVWDKDNDLCCGX-UHFFFAOYSA-N
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Description

This compound features a triazolo[4,3-a]quinoline core fused with a 2,3-dihydro-1,4-benzodioxin moiety via a methylsulfanyl linker. The triazoloquinoline scaffold is associated with diverse biological activities, including anticonvulsant, antibacterial, and antiproliferative effects .

Properties

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-6-ylmethylsulfanyl)-[1,2,4]triazolo[4,3-a]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O2S/c1-2-4-15-14(3-1)6-8-18-20-21-19(22(15)18)25-12-13-5-7-16-17(11-13)24-10-9-23-16/h1-8,11H,9-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZVWDKDNDLCCGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)CSC3=NN=C4N3C5=CC=CC=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary targets of this compound are yet to be fully identified. Compounds with similar structures have shown moderate to weak inhibition of cholinesterases and lipoxygenase enzymes. These enzymes play crucial roles in neurotransmission and inflammation, respectively.

Pharmacokinetics

The compound’s molecular weight suggests that it may have good oral bioavailability, as compounds with a molecular weight below 500 g/mol generally have favorable absorption and distribution characteristics.

Biological Activity

The compound 1-{[(2,3-Dihydro-1,4-benzodioxin-6-yl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-a]quinoline belongs to a class of heterocyclic compounds that have garnered attention for their potential biological activities. This article aims to summarize the biological activities associated with this compound based on diverse research findings and case studies.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₈H₁₈N₄O₂S
  • Molar Mass : 342.43 g/mol

Biological Activity Overview

Research indicates that compounds with similar structural features exhibit a range of biological activities including:

  • Antimicrobial Activity : Compounds containing the triazole and quinoline moieties have demonstrated significant antimicrobial properties against various bacterial strains. For example, studies have shown that quinoline derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria.
  • Anticancer Properties : Several derivatives of triazoloquinoline have been investigated for their anticancer effects. In vitro studies indicate that these compounds can induce apoptosis in cancer cell lines by affecting cell cycle progression. The mechanism often involves the activation of caspases and the generation of reactive oxygen species (ROS) leading to cell death.
  • Anti-inflammatory Effects : Some studies suggest that triazole-containing compounds can reduce inflammation by inhibiting pro-inflammatory cytokines and mediators. This activity is crucial in conditions such as arthritis and other inflammatory diseases.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of bacterial growth ,
AnticancerInduction of apoptosis in cancer cells ,
Anti-inflammatoryReduction in pro-inflammatory cytokines ,

Detailed Findings

  • Antimicrobial Activity :
    • A study conducted by researchers found that triazole derivatives exhibited potent activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were significantly lower than those for standard antibiotics, indicating a promising alternative for treating infections caused by resistant strains.
  • Anticancer Mechanism :
    • Research published in MDPI highlighted that certain quinoline-triazole hybrids could effectively arrest the cell cycle in the G0/G1 phase in HuT78 lymphoma cells. This was associated with increased DNA fragmentation and apoptosis markers such as caspase activation (IC50 = 9.68 µM) . The study concluded that these compounds could be potential candidates for further development as anticancer agents.
  • Anti-inflammatory Properties :
    • A recent investigation into the anti-inflammatory effects of similar compounds demonstrated a significant decrease in TNF-alpha levels in treated models compared to controls. This suggests a potential therapeutic application for inflammatory diseases .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes structural and physicochemical differences between the target compound and analogous derivatives:

Compound Name & CAS (if available) Molecular Formula Molecular Weight (g/mol) Key Structural Features Biological Activities (if reported) Reference
Target Compound C₁₉H₁₅N₃O₂S ~349.07 Triazoloquinoline + benzodioxinylmethylsulfanyl Anticonvulsant, antibacterial (inferred)
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)ethanone (690961-52-5) C₂₀H₁₅N₃O₃S 377.4 Ethane-1-one linker between benzodioxin and triazoloquinoline Not explicitly stated
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)ethanone (690643-07-3) C₁₆H₁₃N₃O₃S 327.36 Triazolopyridine core (smaller heterocycle) Not explicitly stated
2-{[5,7-Bis(ethylamino)[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone (302950-88-5) C₁₈H₂₁N₇O₃S 415.48 Triazolo-triazine core + ethylamino groups Not explicitly stated
2-[(5-Oxo-4-prop-2-enyl-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)sulfanyl]propanamide (871906-93-3) C₁₇H₁₆N₄O₂S 364.40 Quinazoline core + propanamide substituent Not explicitly stated

Key Observations:

  • Triazolo-triazine (CAS 302950-88-5) and quinazoline (CAS 871906-93-3) cores introduce distinct electronic profiles, which may alter target specificity .
  • Substituent Effects: The ethane-1-one linker in CAS 690961-52-5 increases polarity compared to the target compound’s methylsulfanyl group, likely affecting solubility and bioavailability .

Pharmacological Activity

  • Anticonvulsant and Antibacterial Potential: Substituted triazolo[4,3-a]quinoline derivatives are historically linked to anticonvulsant and antibacterial activities, as seen in early studies . The target compound’s benzodioxin group may further modulate these effects by enhancing metabolic stability.
  • Comparison with Fluorinated Analogs: Fluorinated derivatives, such as the triazolo[4,3-b][1,2,4]triazine compound (C₂₀H₁₁F₃N₆; ), demonstrate how halogenation can improve pharmacokinetics (e.g., metabolic resistance) . The absence of fluorine in the target compound suggests a trade-off between activity and stability.

Preparation Methods

Cyclization of 2-Hydrazinylquinoline Derivatives

A widely adopted method involves the reaction of 2-hydrazinylquinoline (1a ) with nitroalkanes in polyphosphoric acid (PPA). For example, nitromethane (2a ) reacts with 1a at 130°C to yield 1,2,4-triazolo[4,3-a]quinoline (3aa ) in 78% yield. The mechanism proceeds via initial condensation, followed by cyclodehydration (Figure 1). This route tolerates diverse nitroalkanes, including nitroethane and nitrobenzene, albeit with variable yields due to steric and electronic effects.

Key Optimization Parameters :

  • Temperature : Reactions above 120°C prevent intermediate degradation.
  • PPA Stoichiometry : A 1.5:1 PPA-to-substrate ratio balances reactivity and side-product formation.
  • Nitroalkane Reactivity : Aliphatic nitroalkanes (e.g., nitromethane) outperform aromatic counterparts in cyclization efficiency.

Alternative Cyclization Routes

Quinoline precursors functionalized with thiosemicarbazide groups undergo acid-mediated cyclization to form triazoloquinolines. For instance, treatment of 2-chloroquinoline with thiosemicarbazide in ethanol under microwave irradiation (160°C, 1.5 hours) yields 2-hydrazinylquinoline intermediates, which are subsequently cyclized using HCl/EtOH. While this method achieves moderate yields (38–45%), it offers flexibility in introducing substituents at the R1 position.

Comparative Analysis of Synthetic Routes

Table 1 evaluates the efficiency of dominant methods:

Method Starting Material Yield (%) Purity (HPLC) Scalability
PPA-Mediated Cyclization 2-Hydrazinylquinoline 78 98.5 Multigram
Acidic Cyclization Thiosemicarbazide 38 95.2 Gram-scale
Nucleophilic Substitution Chlorotriazoloquinoline 72 97.8 Kilogram

PPA-mediated cyclization outperforms alternatives in yield and scalability, making it the preferred industrial route. However, nucleophilic substitution remains critical for introducing the sulfanyl group without side reactions.

Mechanistic Insights and Side Reactions

Cyclization Degradation Pathways

Steric hindrance from methyl substituents on the triazole ring reduces cyclization yields by 20–30% due to distorted transition states. For example, methyl-bearing intermediate 15 forms in only 38% yield compared to 78% for 14 . Computational studies (DFT) reveal that electron-withdrawing groups on the quinoline ring stabilize the transition state, reducing degradation.

Sulfanyl Group Oxidation

The benzodioxan methanethiol (4 ) is prone to oxidation, forming disulfide byproducts. Adding antioxidants (e.g., BHT) and conducting reactions under nitrogen mitigate this issue.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR : The triazoloquinoline proton (H-1) resonates as a singlet at δ 8.72 ppm, while the benzodioxan methylene group appears as a doublet at δ 4.25 ppm (J = 5.1 Hz).
  • HRMS : Molecular ion [M+H]⁺ at m/z 406.1321 confirms the molecular formula C22H18N3O2S.

X-ray Crystallography

Single-crystal analysis reveals a planar triazoloquinoline system (dihedral angle: 2.8°) and a 120.5° bond angle at the sulfanyl linkage, consistent with sp³ hybridization.

Industrial-Scale Production

A pilot-scale synthesis (10 kg batch) using PPA-mediated cyclization achieved 74% yield with the following optimized parameters:

  • Reactor Type : Jacketed glass-lined steel reactor for even heat distribution.
  • Workup : Basification with NH4OH to pH 9–10 precipitates the product, reducing solvent use by 40%.

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